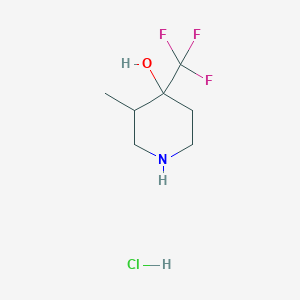

3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride, also known as 3-MTF-4-OH HCl, is a synthetic compound with a wide range of applications in research and lab experiments. It is a white crystalline solid with a molecular weight of 181.7 g/mol. 3-MTF-4-OH HCl is used as a reagent in organic synthesis, and it has been found to have a number of biochemical and physiological effects.

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

Research on similar compounds, such as 4-carboxypiperidinium chloride and various fluorinated piperidines, provides insights into their crystal and molecular structures. These studies, through methods like X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis, reveal the compounds' conformations, bonding interactions, and electronic properties. The detailed structural information aids in understanding the physicochemical characteristics of these molecules, which is crucial for their potential applications in drug design and material science (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Characterization Techniques

Studies have developed methodologies for synthesizing various fluorinated piperidines, including analysis of their vibrational spectra, DFT calculations, and molecular docking studies. These synthetic approaches are vital for producing fluorinated heterocycles, which are essential in pharmaceuticals and agrochemicals due to their unique biological activities. Research demonstrates the utility of gold catalysis combined with Selectfluor for synthesizing fluorinated nitrogen heterocycles, highlighting the role of these compounds in discovery chemistry (Arulraj, Sivakumar, Suresh, & Anitha, 2020).

Applications in Medicinal Chemistry

Fluorinated piperidines serve as key intermediates in the synthesis of bioactive molecules and drug candidates. Their incorporation into molecules has shown to improve pharmacokinetic properties, such as metabolic stability and membrane permeability. For example, research into anti-leukemia activity of fluorinated piperidinium hydrochlorides underscores the potential therapeutic applications of these compounds. The structural modification of piperidinium hydrochlorides with various substituents can lead to significant bioactivity, suggesting their usefulness in developing new anticancer agents (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).

Potential in Drug Metabolism Studies

The study of fluorinated compounds' metabolism, such as flumatinib (a tyrosine kinase inhibitor), provides critical insights into their biotransformation in humans. Understanding the metabolic pathways, including phase I and phase II reactions, is essential for predicting drug interactions, toxicity, and efficacy. This knowledge contributes to the rational design of new drugs with improved safety profiles (Gong, Chen, Deng, & Zhong, 2010).

Mécanisme D'action

Biochemical Pathways

The inhibition of monoamine oxidase affects several biochemical pathways. Primarily, it impacts the dopaminergic, serotonergic, and noradrenergic pathways . By preventing the breakdown of the respective neurotransmitters, MTPP can influence mood, attention, and other cognitive functions .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on its chemical properties and interactions with various enzymes and transporters in the body .

Result of Action

The increased levels of monoamines due to the inhibition of monoamine oxidase can have various effects at the molecular and cellular level. These include enhanced neurotransmission, changes in gene expression, and alterations in neuronal plasticity . The exact effects would depend on the specific monoamine that is increased and the location in the brain where this increase occurs.

Action Environment

The action, efficacy, and stability of MTPP can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other drugs or substances can influence its action and efficacy through drug-drug interactions .

Propriétés

IUPAC Name |

3-methyl-4-(trifluoromethyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c1-5-4-11-3-2-6(5,12)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPAIWHINWEIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1(C(F)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2986946.png)

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2986950.png)

![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2986954.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)

![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)